Pentanenitrile, 3,5-dihydroxy-

Organic Synthesis Process Chemistry Scale-up

3,5-Dihydroxypentanenitrile (CAS 823787-18-4) is a critical, unsubstituted C5 building block for statin synthesis. Its defined 3,5-dihydroxy pattern avoids re-optimization steps required for methylated analogs, reducing impurity risk and lowering cost-of-goods. Supported by validated analytical data for expedited QC release, it is the scientifically superior choice for process development.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 823787-18-4
Cat. No. B14230161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanenitrile, 3,5-dihydroxy-
CAS823787-18-4
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC(CO)C(CC#N)O
InChIInChI=1S/C5H9NO2/c6-3-1-5(8)2-4-7/h5,7-8H,1-2,4H2
InChIKeyQSDCNOAJMHCYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentanenitrile, 3,5-dihydroxy- (823787-18-4): A Quantifiable Intermediate for Pharmaceutical and Fine Chemical Procurement


Pentanenitrile, 3,5-dihydroxy- (CAS 823787-18-4), a C5 chain featuring a terminal nitrile and hydroxyl groups at the 3 and 5 positions, is a specialized intermediate. Its structure, which incorporates both a versatile nitrile for functional group transformations [1] and two hydroxyls for orthogonal modifications, positions it as a key building block. The compound is notably referenced as an intermediate in the synthesis of statins, a class of HMG-CoA reductase inhibitors .

Why Generic 3,5-Dihydroxy Nitrile Intermediates Cannot Replace Pentanenitrile, 3,5-dihydroxy- (823787-18-4) in Critical Synthetic Pathways


The procurement of 3,5-dihydroxypentanenitrile (CAS 823787-18-4) versus other in-class analogs (e.g., 3,5-dihydroxy-3-methylpentanenitrile, CAS 79618-05-6 or 3,5-dihydroxy-4,4-dimethylpentanenitrile, CAS 2228680-32-6) cannot be based solely on functional group similarity [1]. The absence of geminal dimethyl or methyl substitutions at the carbon backbone fundamentally alters the steric environment and reactivity of the terminal nitrile and adjacent hydroxyls. This specific unsubstituted 3,5-dihydroxy pattern is critical for serving as a direct precursor to the core 3,5-dihydroxyacid pharmacophore found in statins [2]. Generic substitution with a methylated or dimethylated analog would require re-optimization of subsequent reaction steps, impacting yield and impurity profiles. The following evidence, while limited to supporting data, underscores the quantifiable differences that inform a scientific procurement decision.

Procurement-Ready Quantitative Evidence Guide for Pentanenitrile, 3,5-dihydroxy- (823787-18-4)


Quantifiable Differentiation via High-Yield, One-Step Synthesis

A key differentiator for procurement is the reported ability to synthesize Pentanenitrile, 3,5-dihydroxy- (823787-18-4) in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with multi-step synthetic routes required for more complex or sterically hindered 3,5-dihydroxy nitrile analogs (e.g., 3,5-dihydroxy-4,4-dimethylpentanenitrile). The high efficiency directly impacts cost and scalability for industrial users.

Organic Synthesis Process Chemistry Scale-up

Structural Confirmation for Quality Control and Identity Verification

The unambiguous structural identity of Pentanenitrile, 3,5-dihydroxy- (823787-18-4) is supported by comprehensive spectroscopic characterization, including 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. A reference MS (GC) spectrum is also available in a commercial spectral library [2]. This well-documented spectral fingerprint enables definitive identification and purity verification, a critical requirement for regulated pharmaceutical intermediate procurement that is not always as thoroughly documented for niche analogs.

Analytical Chemistry Spectroscopy Quality Control

Unique Chiral and Functional Group Configuration for Statin Pharmacophore Synthesis

Pentanenitrile, 3,5-dihydroxy- (823787-18-4) serves as a precursor to the 3,5-dihydroxyacid side chain common to statin drugs [1]. Its differentiation from analogs such as 3,5-dihydroxy-3-methylpentanenitrile (CAS 79618-05-6) or 3,5-dihydroxy-4,4-dimethylpentanenitrile (CAS 2228680-32-6) lies in its unsubstituted backbone, which is a closer structural mimic of the target pharmacophore [2]. This minimizes the need for deprotection or dealkylation steps that are necessary with substituted analogs, thereby improving overall process atom economy.

Medicinal Chemistry Statin Synthesis Chiral Building Blocks

Quantitatively Validated Application Scenarios for Procuring Pentanenitrile, 3,5-dihydroxy- (823787-18-4)


Cost-Effective Scale-Up of Statin Precursors

For process chemistry groups scaling the synthesis of statin intermediates, procuring 3,5-dihydroxypentanenitrile (823787-18-4) is quantitatively justified by its high-yield, one-step synthesis [1]. This protocol supports a lower cost-of-goods and a simplified supply chain compared to relying on multi-step custom syntheses for more complex, substituted analogs.

Streamlined Analytical Quality Control for Regulated Pharmaceutical Intermediates

In a QC/QA laboratory environment supporting pharmaceutical production, the availability of peer-reviewed and commercial spectral data (1H-, 13C-NMR, IR, Raman, MS) for this compound [1] is a key differentiator. It expedites method development, identity testing, and purity assessment, which are critical for meeting ICH guidelines and regulatory filing requirements.

Direct Precursor for Orthogonal Functionalization in Medicinal Chemistry

The combination of a terminal nitrile and two unsubstituted hydroxyl groups in a single C5 chain [1] provides a unique synthetic handle. For medicinal chemistry efforts focused on the statin pharmacophore [2], this compound is a more efficient starting point than its substituted analogs, as it avoids the need for dealkylation or decarboxylation steps, thus preserving synthetic resources and reducing impurity risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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